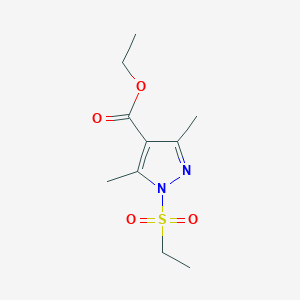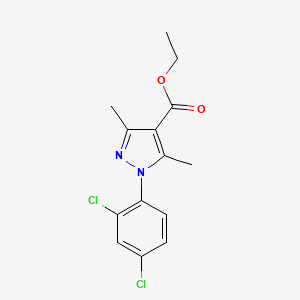
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole
Overview
Description
“1-(2-chlorobenzyl)-3-nitro-1H-pyrazole” is a chemical compound that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. This compound also contains a 2-chlorobenzyl group and a nitro group .
Synthesis Analysis
While specific synthesis methods for “1-(2-chlorobenzyl)-3-nitro-1H-pyrazole” are not available, similar compounds such as “1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine” have been synthesized and characterized by IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction .Scientific Research Applications
Structural and Supramolecular Analysis
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and its derivatives have been extensively studied for their molecular and supramolecular structures. The molecular structures of specific isomers were analyzed using techniques like X-ray diffraction, revealing intricate details about their crystal systems and molecular conformations. These studies emphasized the importance of halogenated isomers and their crystalline structures, providing insights into the anisotropic NMR shielding effects and the nature of supramolecular interactions, such as C—H···A and π-stacking interactions (Padilla-Martínez et al., 2011).
Synthetic Chemistry and Reactions
Considerable research has focused on the synthesis and reactions of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole derivatives. These studies encompass the synthesis of various compounds under specific conditions, revealing the potential of these derivatives in forming novel chemical structures with unique properties. For instance, studies have documented the preparation of different ester, amide, nitrile, and anilino-pyrazole acid derivatives, expanding the application scope of these compounds in the field of synthetic chemistry (Şener et al., 2002).
X-ray, IR, and NMR Characterization
Advanced techniques like X-ray diffraction, IR, and NMR spectroscopy have been employed to characterize the structural and spectral properties of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole derivatives. These studies have provided crucial insights into the molecular geometry, vibrational frequencies, and chemical shift values, enabling a deeper understanding of the compound's structural dynamics. Theoretical calculations using methods like density functional theory (DFT) have corroborated the experimental data, offering a comprehensive view of the compound's molecular structure and behavior (Evecen et al., 2016).
Medicinal Chemistry and Biological Activity
Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that some studies have focused on the potential biological activities of these compounds. For instance, certain derivatives have been evaluated for their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities, indicating the compound's relevance in medicinal chemistry and pharmacology (Zapol’skii et al., 2022).
Molecular Interaction and Reactivity Studies
Research has also delved into the molecular interaction and reactivity aspects of these compounds. Investigations into intramolecular hydrogen bonding, annular tautomerism, and the impact of these interactions on the compound's reactivity have been documented. These studies highlight the significance of internal hydrogen bonds, substituent effects, and the environmental influence on the compound's reactivity and stability (Szlachcic et al., 2020).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHJADQYGMFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250079 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957310-67-7 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957310-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3175444.png)
![1-methyl-4-[5-methyl-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175445.png)


![[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B3175477.png)


